molecular formula C7H7F5N4 B13074261 3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13074261
M. Wt: 242.15 g/mol
InChI Key: CJMVQFVLPRVJOG-UHFFFAOYSA-N
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Description

3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the pentafluoroethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes, followed by cyclization to form the triazolopyrazine core . Another approach includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly synthesis route .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as one-pot synthesis, which allows for the efficient production of large quantities. The use of microwave-mediated reactions can also be adapted for industrial purposes, providing a rapid and high-yield synthesis route .

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazolopyrazine core .

Scientific Research Applications

3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival . The compound binds to these kinases, disrupting their signaling pathways and leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of the pentafluoroethyl group, which enhances its stability and lipophilicity. This makes it a valuable compound for applications requiring high stability and specific reactivity profiles .

Properties

Molecular Formula

C7H7F5N4

Molecular Weight

242.15 g/mol

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C7H7F5N4/c8-6(9,7(10,11)12)5-15-14-4-3-13-1-2-16(4)5/h13H,1-3H2

InChI Key

CJMVQFVLPRVJOG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(C(F)(F)F)(F)F)CN1

Origin of Product

United States

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